molecular formula C10H14ClNO2S B6246610 tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate CAS No. 264194-41-4

tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate

Cat. No.: B6246610
CAS No.: 264194-41-4
M. Wt: 247.74 g/mol
InChI Key: YGMALUBYVZRWCR-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate: is a chemical compound with the molecular formula C10H14ClNO2S and a molecular weight of 247.75 g/mol . It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a methyl group, along with a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate typically involves the reaction of 4-chloro-5-methylthiophene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

    tert-Butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate: can be compared with other thiophene derivatives such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

264194-41-4

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-methylthiophen-2-yl)carbamate

InChI

InChI=1S/C10H14ClNO2S/c1-6-7(11)5-8(15-6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13)

InChI Key

YGMALUBYVZRWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)NC(=O)OC(C)(C)C)Cl

Purity

95

Origin of Product

United States

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